N-Decanoylglycine is a medium-chain (C10) lipoamino acid consisting of capric acid conjugated with glycine. As a defined amphiphilic N-acyl amino acid, it functions as a mild anionic surfactant, a high-affinity biocatalytic precursor, and a highly specific endogenous bacterial metabolite. In procurement contexts, it is primarily sourced for specialized immunological research—particularly concerning Tuft-2 cell expansion and mucosal immunity—as well as for precision enzymatic amidation studies and controlled surfactant formulations. Unlike crude industrial mixtures such as sodium cocoyl glycinate, pure N-decanoylglycine provides exact stoichiometric control for critical micelle concentration (CMC) tuning and reproducible biological assays [1].
Substituting N-decanoylglycine with shorter-chain analogs (like N-octanoylglycine) or longer-chain variants (like N-lauroylglycine) fundamentally alters both physicochemical processability and biological performance. N-octanoylglycine (C8) is widely used in commercial cosmetics but lacks the specific receptor-binding affinity required to trigger Tuft-2 cell expansion in immunological models. Conversely, N-lauroylglycine (C12) exhibits a much lower critical micelle concentration (CMC) and reduced aqueous solubility, dictating the use of organic cosolvents like DMSO in high-concentration enzymatic assays[1]. Furthermore, industrial-grade substitutes like sodium cocoyl glycinate are heterogeneous C8-C16 mixtures that introduce unacceptable batch-to-batch variability, rendering them unsuitable for precision biocatalysis and mechanistic microbiome research.
N-decanoylglycine is a highly specific bacterial metabolite that triggers intestinal Tuft-2 cell expansion, a critical pathway in type 2 immune responses against pathogens. Research demonstrates that while N-decanoylglycine (C10) actively modulates Tuft cell numbers and stimulates eicosanoid immune effectors, generic short-chain fatty acids or standard amino acids do not possess this specific signaling capability. In gnotobiotic mouse models, the presence of N-decanoylglycine is directly correlated with Tuft cell activation, whereas baseline metabolites like butyrate act as inhibitors[1].
| Evidence Dimension | Tuft cell expansion capability |
| Target Compound Data | Active inducer of Tuft-2 cell expansion |
| Comparator Or Baseline | Butyrate (expansion inhibitor) / Generic short-chain fatty acids (inactive) |
| Quantified Difference | Selective activation of Tuft-2 cells vs. suppression/inactivity by baseline metabolites |
| Conditions | In vivo gnotobiotic mouse models and pathogen infection assays |
For immunologists and microbiologists, procuring pure N-decanoylglycine is mandatory to accurately model and stimulate Tuft-2 cell-mediated mucosal defense mechanisms without confounding variables.
In the biosynthesis of fatty acid primary amides, N-decanoylglycine serves as a highly efficient substrate for peptidylglycine alpha-amidating enzyme (alpha-AE). Kinetic studies reveal that the apparent Michaelis constant (KM,app) for medium-to-long chain N-acylglycines (C10-C12) is in the range of 60-90 µM, compared to 23 mM for short-chain analogs like N-formylglycine. While N-lauroylglycine (C12) shares a similar KM, it represents the absolute limit for aqueous solubility (5-10 mM). N-decanoylglycine provides a precise balance of high enzymatic affinity and aqueous processability, whereas chains ≥C13 require 2.5% DMSO to solubilize at concentrations ≤300 µM [1].
| Evidence Dimension | Enzyme affinity (KM,app) and aqueous solubility limit |
| Target Compound Data | KM ~60-90 µM; highly soluble in purely aqueous buffers |
| Comparator Or Baseline | N-formylglycine (KM = 23 mM) / Chains ≥C13 (require 2.5% DMSO) |
| Quantified Difference | ~1000-fold higher affinity than C1 analogs; avoids DMSO requirement of >C12 analogs |
| Conditions | Recombinant rat alpha-AE kinetic assays in aqueous buffer |
Biocatalysis researchers must select N-decanoylglycine to achieve high reaction rates in purely aqueous systems without the inhibitory or denaturing effects of organic cosolvents.
As an amphiphilic lipoamino acid, N-decanoylglycine exhibits a Critical Micelle Concentration (CMC) that bridges the gap between highly hydrophilic and highly hydrophobic analogs. While N-lauroylglycine (C12) has a low CMC of approximately 12 mmol/L, leading to strong micellization, and N-octanoylglycine (C8) requires much higher concentrations to aggregate, N-decanoylglycine provides intermediate surface tension reduction[1]. This specific CMC profile makes it highly applicable for formulations that require mild detergency and emulsification without the aggressive lipid-stripping behavior of longer-chain anionic surfactants.
| Evidence Dimension | Critical Micelle Concentration (CMC) and micellar stability |
| Target Compound Data | Intermediate CMC and mild surface activity |
| Comparator Or Baseline | N-lauroylglycine (C12) (CMC ~12 mmol/L) |
| Quantified Difference | Higher concentration required to micellize than C12, providing milder detergency |
| Conditions | Aqueous surfactant solutions at 298 K |
Formulators of specialized biochemical lysis buffers choose N-decanoylglycine when C12 surfactants are too aggressive and C8 surfactants are too weak.
Due to its specific role as a Tuft-2 cell-expanding metabolite, N-decanoylglycine is the standard compound for in vitro and in vivo assays studying gut microbiome repair, parasitic infections, and pathogen pathogenesis [1].
Its precise balance of high binding affinity (KM ~60-90 µM) and aqueous solubility makes it a highly suitable precursor for alpha-AE-mediated enzymatic synthesis of decanamide, avoiding the need for DMSO cosolvents [2].
Utilized in specialized biochemical buffers and dermocosmetics where precise control over the Critical Micelle Concentration (CMC) is required, offering a milder alternative to N-lauroylglycine without the batch variability of crude cocoyl glycinate[3].